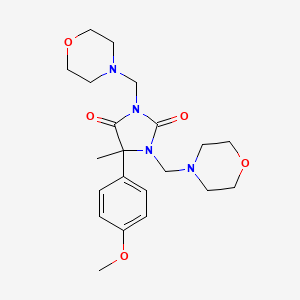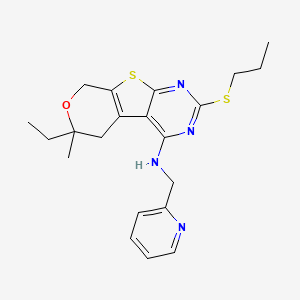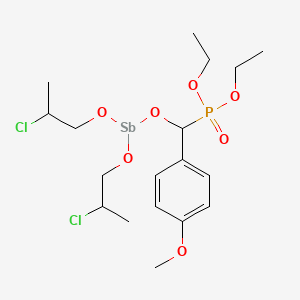
Sinapyl p-coumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sinapyl p-coumarate is a conjugate of sinapyl alcohol and p-coumaric acid. It is a significant component in the lignin biosynthesis pathway, particularly in grasses. This compound plays a crucial role in the formation and structural integrity of lignin, a complex polymer found in the cell walls of plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinapyl p-coumarate can be synthesized through the esterification of sinapyl alcohol with p-coumaric acid. This reaction typically requires a catalyst, such as a strong acid or base, and is conducted under controlled temperature and pressure conditions .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of biotechnological approaches. Genetic engineering techniques are employed to express specific enzymes, such as p-coumarate monolignol transferase, in plants. These enzymes facilitate the conjugation of sinapyl alcohol and p-coumaric acid within the plant tissues .
Chemical Reactions Analysis
Types of Reactions: Sinapyl p-coumarate undergoes various chemical reactions, including:
Radical Coupling: The radical intermediates formed during oxidation can undergo coupling reactions, contributing to the polymerization of lignin.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used in the oxidation of this compound.
Catalysts: Peroxidases are essential catalysts in the radical coupling reactions.
Major Products: The primary products of these reactions are complex lignin polymers, which are integral to the structural integrity of plant cell walls .
Scientific Research Applications
Sinapyl p-coumarate has diverse applications in scientific research:
Mechanism of Action
Sinapyl p-coumarate acts as a radical transfer agent in lignin formation. The p-coumarate moiety efficiently transfers its unpaired electron to sinapyl alcohol, facilitating the radical coupling reactions necessary for lignin polymerization. This mechanism ensures the efficient incorporation of sinapyl alcohol into the growing lignin polymer .
Comparison with Similar Compounds
Coniferyl p-coumarate: Another monolignol conjugate involved in lignin biosynthesis.
Sinapyl ferulate: Similar in structure and function, but with ferulic acid instead of p-coumaric acid.
Uniqueness: Sinapyl p-coumarate is unique due to its specific role in grasses, where it acts as a radical shuttle, optimizing the radical coupling of sinapyl alcohol into lignin. This property distinguishes it from other monolignol conjugates .
Properties
CAS No. |
186023-58-5 |
|---|---|
Molecular Formula |
C20H20O6 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C20H20O6/c1-24-17-12-15(13-18(25-2)20(17)23)4-3-11-26-19(22)10-7-14-5-8-16(21)9-6-14/h3-10,12-13,21,23H,11H2,1-2H3/b4-3+,10-7+ |
InChI Key |
OHILCANPGNXJLQ-YZQQHVNFSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C/COC(=O)/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CCOC(=O)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)
![4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide](/img/structure/B14154730.png)
![5H-Pyrrolo[3,4-b]pyridin-5,7(6H)-dione, 6-(2-thiazolyl)-](/img/structure/B14154738.png)





![1-[8-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-hydroxy-6-methoxy-3-methylnaphthalen-2-yl]ethanone](/img/structure/B14154778.png)
![N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B14154781.png)
![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)

![[2-(2,4-dioxo-1H-pyrimidin-5-yl)-2-oxoethyl] thiocyanate](/img/structure/B14154814.png)

